

DL-Phenylmercapturic acid-d2 chemical structure and properties

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Compound of Interest

Compound Name: DL-Phenylmercapturic acid-d2

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An In-depth Technical Guide to DL-Phenylmercapturic acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **DL-Phenylmercapturic acid-d2**. It is intended to serve as a valuable resource for researchers and professionals involved in fields requiring the quantitative analysis of benzene exposure biomarkers.

Core Chemical Identity and Properties

DL-Phenylmercapturic acid-d2 is the deuterium-labeled form of DL-Phenylmercapturic acid. The introduction of two deuterium atoms results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of the non-labeled analyte, S-Phenylmercapturic acid (S-PMA). S-PMA is a well-established and specific biomarker for assessing exposure to benzene.^{[1][2][3]}

Chemical Structure

Chemical Name: DL-S-Phenylmercapturic-3,3-d2 acid Synonyms: N-Acetyl-S-(phenyl-d2)-DL-cysteine

The chemical structure consists of an N-acetylated cysteine molecule where the sulfur atom is bonded to a phenyl group, and two hydrogen atoms on the beta-carbon of the cysteine moiety are replaced by deuterium.

Physicochemical Properties

The following table summarizes the key physicochemical properties of DL-Phenylmercapturic acid. The properties of the d2-labeled variant are expected to be very similar to its non-labeled counterpart.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ D ₂ NO ₃ S	[4]
Molecular Weight	241.30 g/mol	[4]
Melting Point	155 °C (for non-deuterated)	[5]
Boiling Point (Predicted)	494.5 ± 40.0 °C (for non-deuterated)	[5]
Density (Predicted)	1.28 ± 0.1 g/cm ³ (for non-deuterated)	[5]
pKa (Predicted)	3.25 ± 0.10 (for non-deuterated)	[5]
Appearance	White to Off-White Solid	[5]
Solubility	DMSO (Slightly), Methanol (Slightly, Heated)	[5]
Storage Temperature	Room Temperature, Sealed in Dry Conditions	[5]

Synthesis and Isotopic Labeling

While specific, detailed synthesis protocols for **DL-Phenylmercapturic acid-d2** are not readily available in the reviewed literature, the general principles of deuterium labeling can be applied. Common methods for introducing deuterium into organic molecules include:

- **Hydrogen-Deuterium (H/D) Exchange:** This method involves the exchange of protons for deuterons from a deuterium source, such as D_2O , often facilitated by a metal catalyst like Palladium on carbon (Pd/C).
- **Reduction with Deuterated Reagents:** Unsaturated precursors can be reduced using deuterium-containing reagents like sodium borodeuteride ($NaBD_4$) or lithium aluminum deuteride ($LiAlD_4$) to introduce deuterium at specific positions.

The synthesis of isotopically labeled internal standards, such as **DL-Phenylmercapturic acid-d2**, is a critical step for accurate bioanalytical method development.

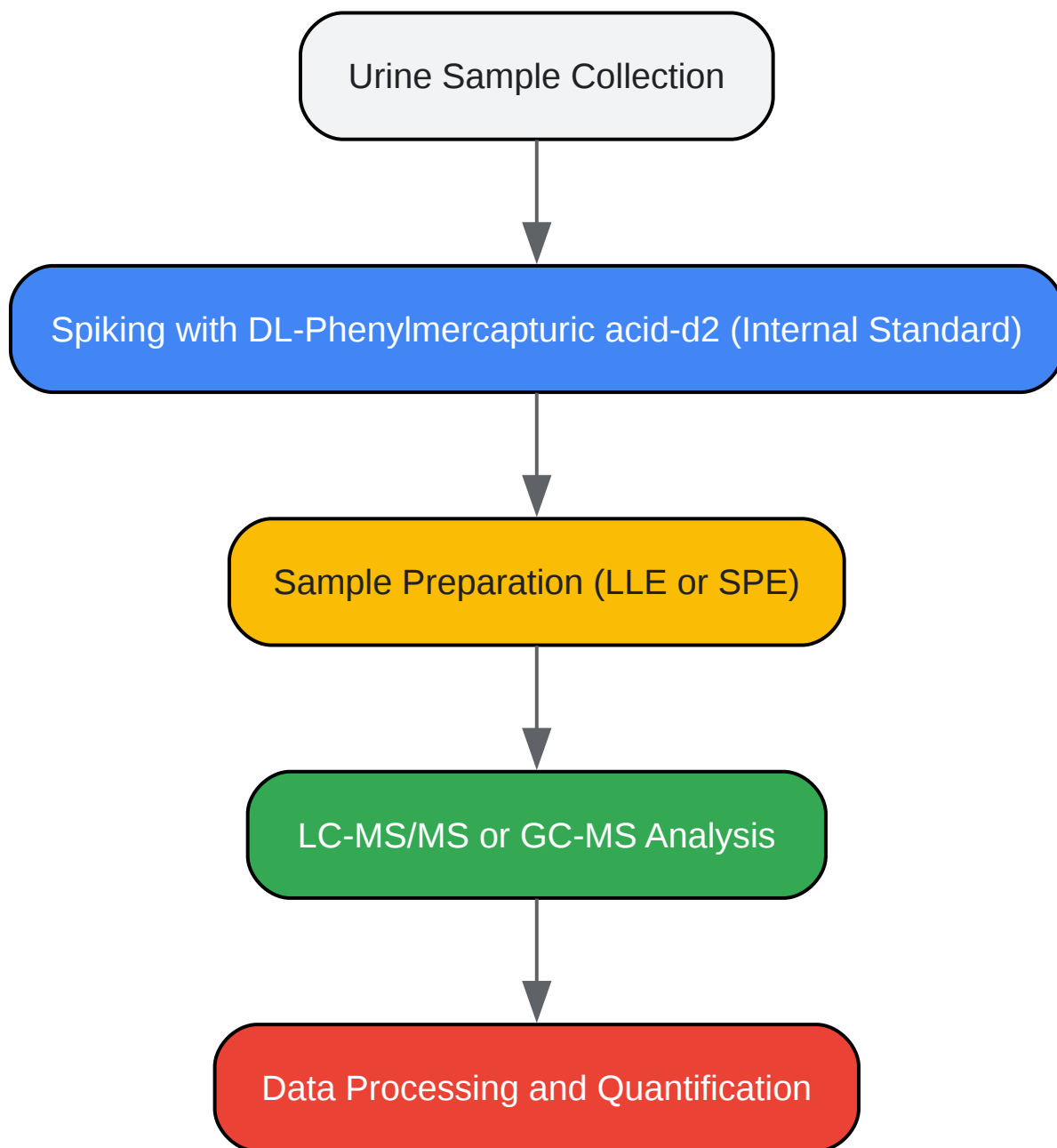
Application in Quantitative Bioanalysis

DL-Phenylmercapturic acid-d2 serves as a crucial internal standard in the quantitative analysis of S-Phenylmercapturic acid (S-PMA) in biological matrices, primarily urine. Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement. The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Logical Workflow for Bioanalytical Quantification

The following diagram illustrates the general workflow for the quantification of S-PMA in urine using **DL-Phenylmercapturic acid-d2** as an internal standard.

Workflow for S-PMA Quantification in Urine



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Workflow for S-PMA Quantification

Experimental Protocols for Bioanalysis

Detailed methodologies for the quantification of S-PMA in urine using a deuterated internal standard have been well-documented. Below are representative protocols for sample preparation and analysis.

Sample Preparation Methodologies

4.1.1. Liquid-Liquid Extraction (LLE)

This method is employed to extract S-PMA and the d2-labeled internal standard from the urine matrix.^[6]

- **Sample Acidification:** To a known volume of urine, add an acidic solution (e.g., acetic acid) to adjust the pH.
- **Internal Standard Spiking:** Add a known amount of **DL-Phenylmercapturic acid-d2** solution.
- **Extraction:** Add an immiscible organic solvent (e.g., ethyl acetate), vortex to mix, and centrifuge to separate the layers.
- **Evaporation:** Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
- **Reconstitution:** Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

4.1.2. Solid-Phase Extraction (SPE)

SPE is another common technique for sample clean-up and concentration.^{[7][8]}

- **Sample Preparation:** Thaw and vortex the urine sample. Transfer a defined volume to a culture tube.
- **Internal Standard Addition:** Add the **DL-Phenylmercapturic acid-d2** internal standard solution.
- **SPE Cartridge Conditioning:** Condition a C18 SPE cartridge with methanol followed by water.
- **Sample Loading:** Load the prepared urine sample onto the SPE cartridge.

- **Washing:** Wash the cartridge with water to remove interferences.
- **Elution:** Elute the analyte and internal standard with an organic solvent (e.g., acetone or methanol).
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness and reconstitute in the mobile phase.

Analytical Instrumentation and Conditions

4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of S-PMA.

- **Chromatographic Column:** A C18 reversed-phase column is typically used for separation.
- **Mobile Phase:** A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is common.
- **Ionization:** Electrospray ionization (ESI) in negative ion mode is generally employed.
- **Mass Spectrometry:** Detection is performed using Multiple Reaction Monitoring (MRM). The mass transitions for S-PMA (m/z 238 \rightarrow 109) and S-PMA-d5 (a commonly used standard, m/z 243 \rightarrow 114) are monitored. The transition for S-PMA-d2 would be similarly optimized.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

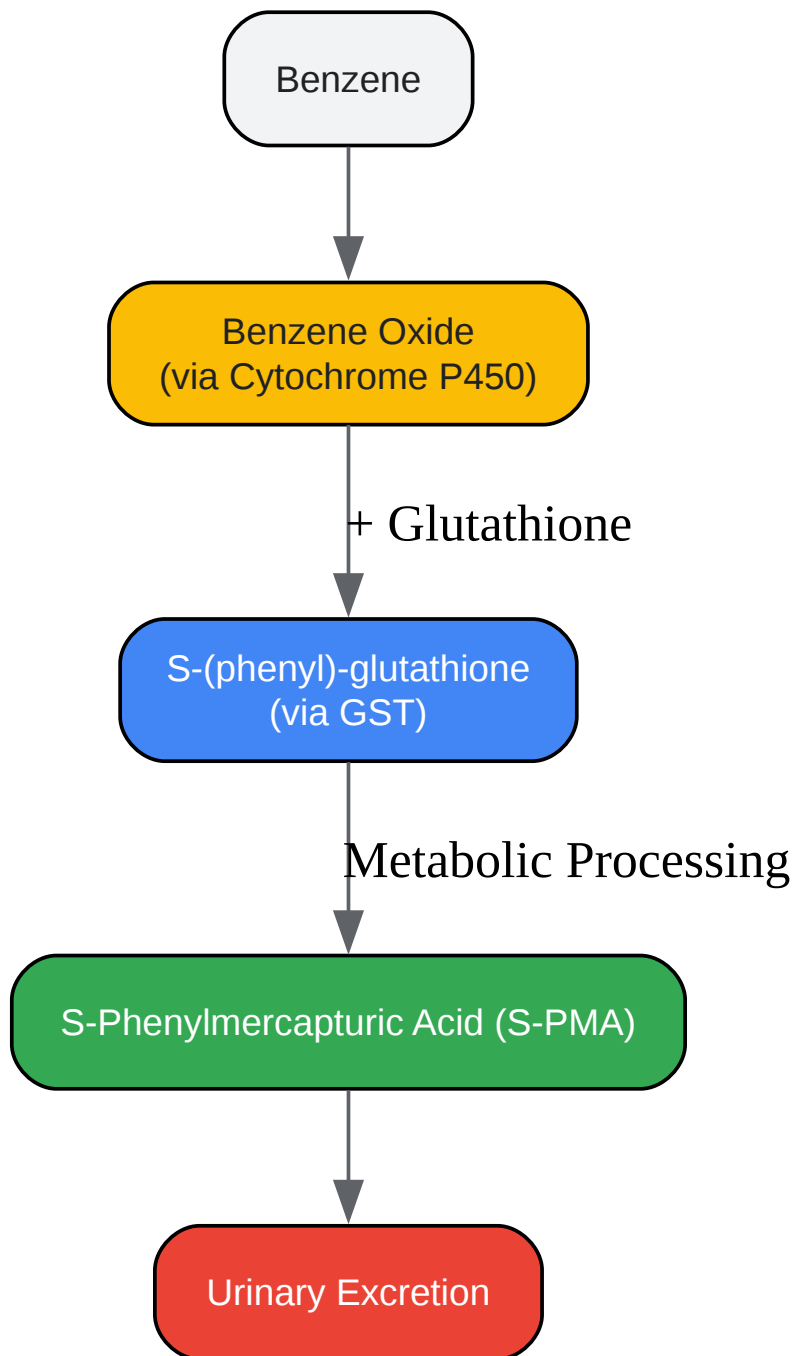
GC-MS is an alternative technique, though it often requires derivatization of the analyte.

- **Derivatization:** The carboxylic acid and amine functionalities of S-PMA are typically derivatized (e.g., by silylation) to increase volatility.
- **GC Column:** A non-polar or semi-polar capillary column is used for separation.
- **Ionization:** Electron ionization (EI) is commonly used.
- **Mass Spectrometry:** The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific fragment ions of the derivatized analyte and internal standard.

Signaling Pathways and Metabolic Context

DL-Phenylmercapturic acid-d2 is not involved in signaling pathways itself but is a tool to study the metabolic pathway of benzene. Benzene is metabolized in the liver, in part, to benzene oxide. This reactive epoxide can be detoxified by conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is further processed to S-Phenylmercapturic acid (S-PMA), which is then excreted in the urine.

Metabolic Pathway of Benzene to S-PMA

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Benzene Metabolism to S-PMA

Conclusion

DL-Phenylmercapturic acid-d2 is an indispensable tool for the accurate and reliable quantification of S-Phenylmercapturic acid, a key biomarker of benzene exposure. Its use as an internal standard in advanced analytical techniques like LC-MS/MS and GC-MS is fundamental to toxicological studies, occupational health monitoring, and regulatory compliance. This guide has provided a detailed overview of its chemical properties, analytical applications, and the metabolic context in which it is utilized, serving as a foundational resource for scientific and research professionals.

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